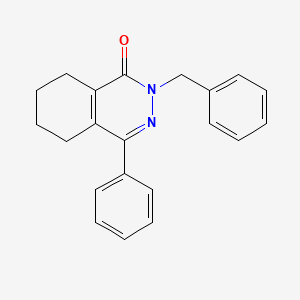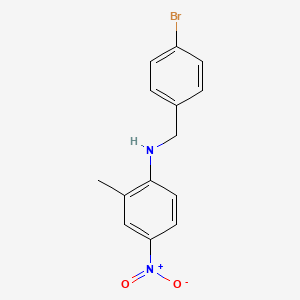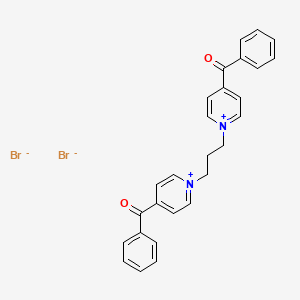
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used recreationally as a stimulant and euphoriant. However, in recent years, BZP has gained attention in scientific research for its potential therapeutic applications in various fields, such as neurology, psychiatry, and oncology.
Mécanisme D'action
The exact mechanism of action of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This, in turn, results in the stimulation of the central nervous system and the induction of euphoria and increased energy levels.
Biochemical and Physiological Effects
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been shown to have various biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature, which can be dangerous in high doses. It can also cause nausea, vomiting, and headaches. However, in lower doses, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been shown to have positive effects on cognitive function, mood, and energy levels.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. It is also relatively stable and can be stored for long periods. However, one limitation is that it has potential side effects on the body, which can affect the results of experiments. Additionally, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide. One direction is to investigate its potential therapeutic applications in neurology, psychiatry, and oncology. Another direction is to study its mechanism of action in more detail to better understand how it affects the brain and body. Additionally, research could focus on developing safer and more effective derivatives of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide that have fewer side effects.
Méthodes De Synthèse
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is synthesized by the reaction of piperazine with benzoyl chloride in the presence of a strong base, such as sodium hydroxide. The resulting product is then treated with hydrobromic acid to obtain the dibromide salt of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide. The synthesis of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been studied extensively for its potential therapeutic applications in various fields. In neurology, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been shown to have neuroprotective effects and can enhance cognitive function. In psychiatry, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been investigated as a potential treatment for depression, anxiety, and addiction. In oncology, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
[1-[3-(4-benzoylpyridin-1-ium-1-yl)propyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2.2BrH/c30-26(22-8-3-1-4-9-22)24-12-18-28(19-13-24)16-7-17-29-20-14-25(15-21-29)27(31)23-10-5-2-6-11-23;;/h1-6,8-15,18-21H,7,16-17H2;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELMFMZUIOBQMI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)CCC[N+]3=CC=C(C=C3)C(=O)C4=CC=CC=C4.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[3-(4-Benzoylpyridin-1-ium-1-yl)propyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5184065.png)
![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B5184069.png)
![ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate](/img/structure/B5184088.png)

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5184096.png)
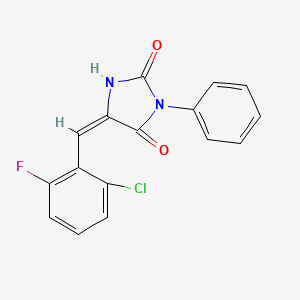
![N-(2-methoxyphenyl)-N'-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5184109.png)
![N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5184115.png)

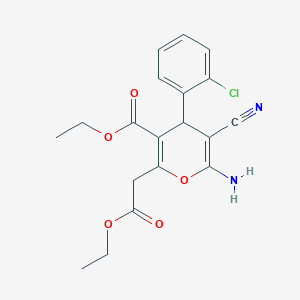
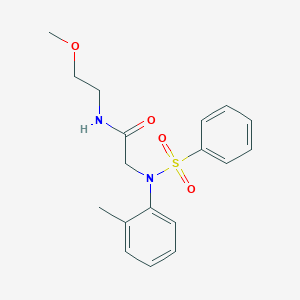
![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5184152.png)
